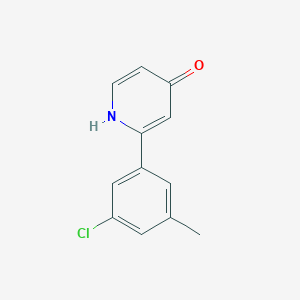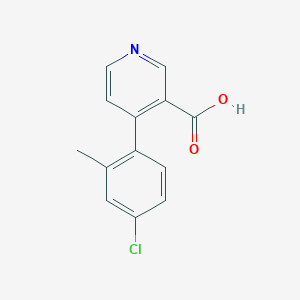
6-Amino-3-(naphthalen-2-yl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(naphthalen-2-yl)picolinic acid (6-ANP) is a novel synthetic compound that has been developed to serve as a versatile platform for a variety of scientific and medical applications. 6-ANP is a white, crystalline powder with a melting point of 194-196°C and a purity of 95%, making it an ideal reagent for laboratory experiments. It has a wide range of biochemical, physiological, and pharmacological properties and is currently being investigated for its potential applications in drug development, cancer treatment, and disease diagnosis.
作用機序
The mechanism of action of 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% is not yet fully understood. However, it is believed that 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% binds to various proteins and enzymes and modulates their activity. It is also believed to interact with DNA and RNA, and to interact with other molecules, such as lipids, to form complexes that can be used for drug delivery.
Biochemical and Physiological Effects
6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, such as cytochrome P450, and to inhibit the activity of certain proteins, such as the enzyme 5-alpha reductase. 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has also been shown to reduce inflammation, to inhibit the growth of cancer cells, and to reduce the toxicity of certain drugs.
実験室実験の利点と制限
6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has several advantages for laboratory experiments. It is easy to synthesize, has a high purity (95%), and is stable at room temperature. Additionally, 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% is non-toxic and has a wide range of biochemical, physiological, and pharmacological properties. However, there are some limitations to using 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95%. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has a low solubility in lipid membranes and is not very stable in the presence of light or oxygen.
将来の方向性
There are a number of potential future directions for 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% research. It could be used to develop new drugs that target specific proteins or enzymes, to develop new imaging agents, to study the structure and function of proteins and enzymes, to develop new cancer therapies, to study the structure of DNA and RNA, and to develop new drug delivery systems. Additionally, 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% could be used to study the interactions between drugs and their target proteins, to study the metabolism of drugs, and to study the mechanisms of drug action. 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% could also be used to study the effects of environmental pollutants on human health and to study the effects of dietary supplements on human health. Finally, 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% could be used to develop new diagnostic tools for diseases and to develop new treatments for diseases.
合成法
6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% can be synthesized in a two-step process. In the first step, naphthol-2-yl-acetic acid is reacted with hydroxylamine hydrochloride to produce 6-amino-3-(naphthalen-2-yl)picolinic acid hydrochloride. This reaction is carried out in an aqueous solution at room temperature. In the second step, the hydrochloride salt is treated with sodium hydroxide to produce 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% as a white crystalline powder.
科学的研究の応用
6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has a wide range of scientific research applications. It has been used as a drug-like molecule to study the interactions between drugs and their target proteins. It has also been used as a probe to study the structure and function of proteins and enzymes, as well as to study the structure of DNA and RNA. 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has also been used as an imaging agent to visualize the distribution of drugs in the body and to monitor their metabolism. Additionally, 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has been studied for its potential applications in cancer therapy, disease diagnosis, and drug delivery.
特性
IUPAC Name |
6-amino-3-naphthalen-2-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-14-8-7-13(15(18-14)16(19)20)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPLZJWYVADJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(N=C(C=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














